molecular formula C12H14O2 B2610147 6-hydroxy-3,3-dimethyl-2,4-dihydronaphthalen-1-one CAS No. 59258-05-8

6-hydroxy-3,3-dimethyl-2,4-dihydronaphthalen-1-one

Cat. No.: B2610147
CAS No.: 59258-05-8
M. Wt: 190.242
InChI Key: BMCPHBWFKJTXEE-UHFFFAOYSA-N
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Description

6-Hydroxy-3,3-dimethyl-2,4-dihydronaphthalen-1-one is a chemical compound with a unique structure that includes a hydroxyl group and a dimethyl substitution on a dihydronaphthalenone core

Scientific Research Applications

6-Hydroxy-3,3-dimethyl-2,4-dihydronaphthalen-1-one has several scientific research applications:

Biochemical Analysis

Biochemical Properties

6-hydroxy-3,3-dimethyl-2,4-dihydronaphthalen-1-one: plays a significant role in various biochemical reactions. It has been studied for its interaction with enzymes such as Bcl-2, a protein involved in regulating apoptosis. The compound’s ability to bind to the active pockets of Bcl-2 suggests its potential as an inhibitor, which could be valuable in cancer treatment . Additionally, it has been shown to interact with retinoic acid-metabolizing enzymes, indicating its role in modulating retinoic acid levels and influencing cellular differentiation and proliferation .

Cellular Effects

The effects of This compound on various cell types and cellular processes have been extensively studied. It has demonstrated cytotoxicity against several carcinoma cell lines, including Hela, Hepg2, and K562 . This compound influences cell function by inducing apoptosis, thereby inhibiting cell proliferation. It also affects cell signaling pathways, particularly those related to apoptosis and cell survival, by modulating the activity of proteins such as Bcl-2 . Furthermore, it has been observed to impact gene expression, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, This compound exerts its effects through several mechanisms. It binds to the active sites of enzymes and proteins, such as Bcl-2, inhibiting their activity and promoting apoptosis . The compound also acts as an inhibitor of retinoic acid-metabolizing enzymes, thereby increasing retinoic acid levels and influencing gene expression . These interactions result in the modulation of cellular processes, including differentiation, proliferation, and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, maintaining its activity over extended periods . Its degradation products may also exhibit biological activity, contributing to the overall effects observed in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At lower doses, the compound has been shown to induce apoptosis and inhibit tumor growth without significant toxicity . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

This compound: is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound’s metabolism leads to the formation of various metabolites, some of which may retain biological activity . These metabolic pathways influence the compound’s overall effects on cellular function and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of This compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach its target sites . Additionally, it may interact with binding proteins that influence its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of This compound plays a crucial role in its activity and function. The compound has been observed to localize within the cytoplasm and nucleus, where it interacts with various biomolecules . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These interactions contribute to its overall effects on cellular processes and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-3,3-dimethyl-2,4-dihydronaphthalen-1-one can be achieved through several methods. One common approach involves the demethylation of 6-methoxy-3,4-dihydro-1(2H)-naphthalenone . This reaction typically requires the use of strong acids or bases to remove the methoxy group and introduce the hydroxyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-3,3-dimethyl-2,4-dihydronaphthalen-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both hydroxyl and dimethyl groups

Properties

IUPAC Name

6-hydroxy-3,3-dimethyl-2,4-dihydronaphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-12(2)6-8-5-9(13)3-4-10(8)11(14)7-12/h3-5,13H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCPHBWFKJTXEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=CC(=C2)O)C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59258-05-8
Record name 6-hydroxy-3,3-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one
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